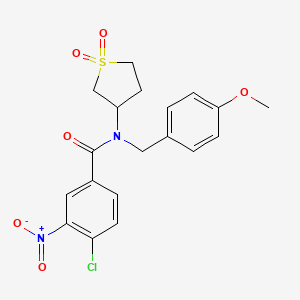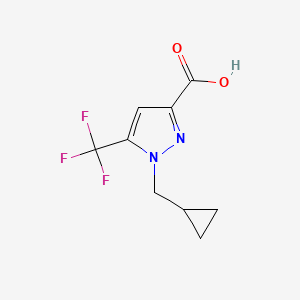
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group and a trifluoromethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone or β-ketoester in the presence of a trifluoromethylating agent. The cyclopropylmethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazole ring to its corresponding carboxylic acid derivative.
Reduction: Reduction of the trifluoromethyl group to a less electronegative group.
Substitution: Replacement of the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, such as esters, amides, and other substituted pyrazoles.
科学的研究の応用
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group in various positions.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group attached to different heterocyclic rings.
Uniqueness: What sets this compound apart is its combination of the cyclopropylmethyl and trifluoromethyl groups on the pyrazole ring, which can impart unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
特性
IUPAC Name |
1-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)13-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPHHZFZKXWJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

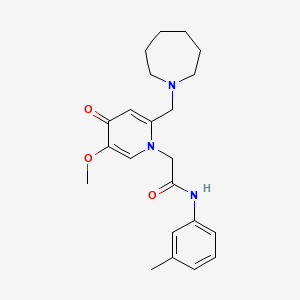
![Acetic acid, 2-[[4-cyclohexyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2848238.png)
![2-(ethylsulfanyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide](/img/structure/B2848239.png)
![N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide](/img/structure/B2848242.png)

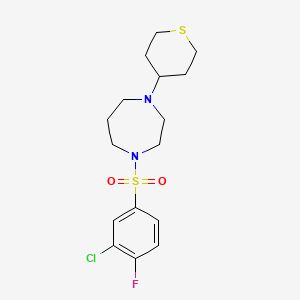
![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2848245.png)

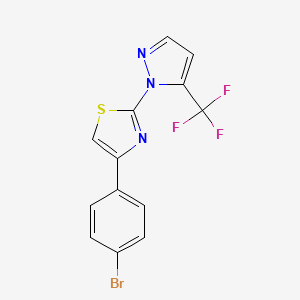
![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)
![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)
